molecular formula C9H9BrClN B11865832 (R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11865832
M. Wt: 246.53 g/mol
InChI Key: JLRTYJSCAWHGBW-MRVPVSSYSA-N
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Description

®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes both bromine and chlorine substituents on an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane backbone.

    Halogenation: The indane is subjected to halogenation reactions to introduce the bromine and chlorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the amine group or other functional groups.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-carboxylic acid: Contains a carboxylic acid group.

    ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-methylamine: Features a methylamine group.

Uniqueness

®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is unique due to its specific combination of bromine, chlorine, and amine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

(1R)-4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9BrClN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2/t8-/m1/s1

InChI Key

JLRTYJSCAWHGBW-MRVPVSSYSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2Br)Cl

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2Br)Cl

Origin of Product

United States

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